molecular formula C16H24N2O2S B14434354 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol CAS No. 76919-30-7

1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol

Katalognummer: B14434354
CAS-Nummer: 76919-30-7
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: ZTNZWNVGSCEYEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is a complex organic compound that belongs to the class of benzisothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound can affect various cellular pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,2-Benzisothiazol-3-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
  • 1-(1,2-Benzisothiazol-5-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol

Uniqueness

1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

76919-30-7

Molekularformel

C16H24N2O2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-(1,2-benzothiazol-4-yloxy)-3-(3-methylpentan-3-ylamino)propan-2-ol

InChI

InChI=1S/C16H24N2O2S/c1-4-16(3,5-2)17-9-12(19)11-20-14-7-6-8-15-13(14)10-18-21-15/h6-8,10,12,17,19H,4-5,9,11H2,1-3H3

InChI-Schlüssel

ZTNZWNVGSCEYEV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(CC)NCC(COC1=C2C=NSC2=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.